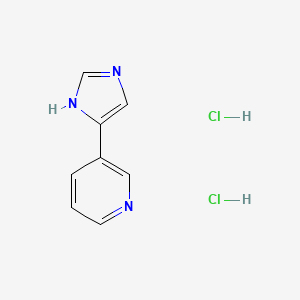

3-(1H-Imidazol-4-YL)pyridine dihydrochloride

Descripción general

Descripción

3-(1H-Imidazol-4-YL)pyridine dihydrochloride is a compound belonging to the imidazole ring family. It plays a significant role in various biological processes and is found in numerous natural compounds such as enzymes, nucleic acids, and alkaloids . The molecular formula of this compound is C8H9Cl2N3, and it has a molecular weight of 218.08 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-4-YL)pyridine dihydrochloride typically involves the condensation of D-erythrose and formamidine, leading to the formation of imidazole-4-acetaldehyde. This intermediate then undergoes further reactions to form the desired compound . The reaction conditions often include the use of solvents like ethyl acetate and purification techniques such as flash column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

3-(1H-Imidazol-4-YL)pyridine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions . The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions may produce halogenated imidazole compounds .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : The compound serves as a crucial intermediate in the synthesis of more complex molecules. It is employed as a catalyst in various chemical reactions, facilitating the formation of new compounds with desirable properties .

2. Biology

- Enzyme Mechanisms : It plays a role in studying enzyme mechanisms and nucleic acid interactions. The imidazole ring can coordinate with metal ions in enzyme active sites, modulating enzyme activity.

3. Medicine

- Pharmaceutical Development : this compound is utilized in developing pharmaceuticals targeting enzymes and receptors associated with various diseases. Its anticancer properties have been documented, showing efficacy against specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Anticancer Activity

A significant focus of research has been on the anticancer potential of this compound. Studies indicate that it can induce apoptosis in cancer cell lines through:

- Reactive Oxygen Species (ROS) Production : Elevates ROS levels leading to oxidative stress.

- Cell Cycle Arrest : Inhibits cyclin-dependent kinases (CDKs), causing arrest at the G1 phase.

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 28.3 | Induction of apoptosis |

| MCF-7 | 56.6 | Cell cycle arrest via CDK inhibition |

Table 2: Comparison with Similar Compounds

| Compound | Structure Type | Primary Applications |

|---|---|---|

| Histidine | Amino Acid | Protein synthesis, enzyme function |

| Imidazole | Heterocyclic Compound | Organic synthesis, coordination chemistry |

| Pyridine | Heterocyclic Compound | Precursor to agrochemicals and pharmaceuticals |

Case Studies and Research Findings

Numerous studies have validated the potential applications of this compound:

- Study on Anticancer Mechanisms : Research demonstrated its ability to induce apoptosis in HeLa cells through ROS production and CDK inhibition .

- Pharmaceutical Development : Investigations into its role as a building block for synthesizing novel therapeutic agents have yielded promising results, particularly in targeting specific diseases .

Mecanismo De Acción

The mechanism of action of 3-(1H-Imidazol-4-YL)pyridine dihydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The imidazole ring in the compound can coordinate with metal ions in enzyme active sites, thereby modulating enzyme activity . Additionally, the compound can interact with nucleic acids, affecting processes such as DNA replication and transcription .

Comparación Con Compuestos Similares

Similar Compounds

Histidine: An amino acid with an imidazole side chain, involved in protein synthesis and enzyme function.

Pyridine: A basic heterocyclic organic compound, used as a precursor to agrochemicals and pharmaceuticals.

Uniqueness

3-(1H-Imidazol-4-YL)pyridine dihydrochloride is unique due to its combined imidazole and pyridine rings, which confer distinct chemical properties and biological activities. This dual functionality allows it to participate in a wider range of reactions and interactions compared to simpler imidazole or pyridine compounds .

Actividad Biológica

3-(1H-Imidazol-4-YL)pyridine dihydrochloride is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a pyridine ring substituted with an imidazole moiety, which is critical for its biological activity. The dihydrochloride salt form enhances its solubility in aqueous environments, making it suitable for various biological assays.

Anticancer Activity

Several studies have reported the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through mechanisms such as:

- Reactive Oxygen Species (ROS) Production : The compound increases ROS levels, leading to oxidative stress and subsequent apoptosis .

- Cell Cycle Arrest : It inhibits cyclin-dependent kinases (CDKs), resulting in cell cycle arrest at the G1 phase .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 28.3 | Induction of apoptosis |

| MCF-7 | 56.6 | Cell cycle arrest via CDK inhibition |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in cancer progression and microbial metabolism.

- DNA Interaction : The compound may bind to DNA, leading to disruptions in replication and transcription processes .

Case Studies

- Cancer Treatment Studies : In a study involving various cancer cell lines, the compound demonstrated potent growth inhibition, with IC50 values significantly lower than standard chemotherapy agents .

- Antimicrobial Testing : Clinical isolates were tested against the compound, revealing its effectiveness as an antimicrobial agent, particularly against resistant strains .

Propiedades

IUPAC Name |

3-(1H-imidazol-5-yl)pyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3.2ClH/c1-2-7(4-9-3-1)8-5-10-6-11-8;;/h1-6H,(H,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFDCPZIWTKLRKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CN=CN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696524 | |

| Record name | 3-(1H-Imidazol-5-yl)pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219121-67-2 | |

| Record name | 3-(1H-Imidazol-5-yl)pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-imidazol-4-yl)pyridine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.